molecular formula C13H19ClN2O3S B4841842 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide

Numéro de catalogue B4841842
Poids moléculaire: 318.82 g/mol
Clé InChI: AZXSEBSUCUXSJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide, commonly known as CP-465,022, is a selective antagonist of the orexin receptor type 1 (OX1R) that has been extensively studied in recent years. Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis, making them promising targets for the development of novel drugs for the treatment of sleep disorders, obesity, and related metabolic disorders.

Mécanisme D'action

The orexin system plays a crucial role in the regulation of arousal, wakefulness, and energy homeostasis. Orexin neurons in the lateral hypothalamus project widely throughout the brain and spinal cord, and their activation promotes wakefulness and suppresses sleep. Orexin receptors are G protein-coupled receptors that mediate the effects of orexin peptides on target cells. CP-465,022 selectively blocks the N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide, thereby inhibiting the excitatory effects of orexin on its target neurons.
Biochemical and physiological effects:
CP-465,022 has been shown to have a range of effects on various physiological systems. In animal studies, it has been found to promote sleep and reduce wakefulness, as well as to decrease food intake and body weight. CP-465,022 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders. In addition, CP-465,022 has been shown to have anxiolytic and antidepressant-like effects in animal models of stress and anxiety.

Avantages Et Limitations Des Expériences En Laboratoire

CP-465,022 is a valuable tool for investigating the role of the orexin system in various physiological and pathological processes. Its selective antagonism of the N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide allows for the specific modulation of orexin signaling, without affecting other neurotransmitter systems. However, CP-465,022 has some limitations in terms of its pharmacokinetic properties and bioavailability. It has a short half-life and low oral bioavailability, which may limit its use in some experimental settings.

Orientations Futures

CP-465,022 has shown promise as a potential therapeutic agent for the treatment of sleep disorders, obesity, addiction, and related disorders. Further research is needed to elucidate its mechanism of action and to identify potential side effects and safety concerns. In addition, new derivatives of CP-465,022 with improved pharmacological properties may be developed to enhance its therapeutic potential. Finally, the orexin system is a complex and multifaceted system, and further research is needed to fully understand its role in health and disease.

Applications De Recherche Scientifique

CP-465,022 has been extensively studied in vitro and in vivo, and its pharmacological properties have been characterized in detail. It has been shown to be a potent and selective antagonist of the N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide, with no significant activity against the OX2R. CP-465,022 has been used in a wide range of studies to investigate the role of the orexin system in various physiological and pathological processes, including sleep-wake regulation, feeding behavior, addiction, and stress.

Propriétés

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-3-9-15-13(17)10-16(4-2)20(18,19)12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXSEBSUCUXSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.